Cas no 20315-46-2 (Beta-Ergocryptine)

Beta-Ergocryptine is a naturally occurring ergot alkaloid derived from the fungus Claviceps purpurea. It is a stereoisomer of ergocryptine and exhibits notable biological activity, particularly as a dopamine receptor agonist. This compound is of interest in pharmacological research due to its potential applications in studying neurotransmitter systems and its role in modulating prolactin secretion. Beta-Ergocryptine is characterized by its high purity and stability, making it suitable for analytical and experimental purposes. Its structural specificity allows for precise investigations into ergot alkaloid interactions, contributing to advancements in neurochemistry and endocrinology. Proper handling and storage are recommended to maintain its integrity.
Beta-Ergocryptine structure
Beta-Ergocryptine structure
Product Name:Beta-Ergocryptine
CAS No:20315-46-2
MF:C32H41N5O5
MW:575.698447942734
CID:284593
PubChem ID:15586930
Update Time:2025-05-20

Beta-Ergocryptine Chemical and Physical Properties

Names and Identifiers

    • Ergotaman-3',6',18-trione,12'-hydroxy-2'-(1-methylethyl)-5'-[(1S)-1-methylpropyl]-, (5'a)-
    • Β-ERGOCRYPTINE
    • (5'α)-5'-[(2S)-2-Butanyl]-12'-hydroxy-2'-isopropyl-3',6',18-triox oergotam
    • beta-ergocryptine
    • (6aR,9R)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
    • DTXSID701045602
    • C20590
    • Q27265772
    • (6aR, 9R)-N-[(1S, 2S, 4R, 7S)-7-[(2S)-butan-2-yl]-2-hydroxy-5, 8-dioxo-4-propan-2-yl-3-oxa-6, 9-diazatricyclo[7.3.0.02, 6]dodecan-4-yl]-7-methyl-6, 6a, 8, 9-tetrahydro-4H-indolo[4, 3-fg]quinoline-9-carboxamide
    • 6ZAY944SI4
    • UNII-6ZAY944SI4
    • .BETA.-ERGOCRYPTINE
    • .BETA.-ERGOKRYPTINE
    • ERGOTAMAN-3',6',18-TRIONE, 12'-HYDROXY-2'-(1-METHYLETHYL)-5'-(1-METHYLPROPYL)-, (5'.ALPHA.(S))-
    • 20315-46-2
    • 5'alpha(S)-sec-Butyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione
    • SCHEMBL259942
    • ERGOTAMAN-3',6',18-TRIONE, 12'-HYDROXY-2'-(1-METHYLETHYL)-5'-((1S)-1-METHYLPROPYL)-, (5'.ALPHA.)-
    • .BETA.-ERGOCRYPTINE [MI]
    • EINECS 243-728-6
    • Beta-Ergocryptine
    • Inchi: 1S/C32H41N5O5/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20/h7,9-10,13,15,17-18,20,24-25,27,33,41H,6,8,11-12,14,16H2,1-5H3,(H,34,38)/t18-,20+,24+,25-,27-,31+,32-/m0/s1
    • InChI Key: YYWXOXLDOMRDHW-SDMXVIBFSA-N
    • SMILES: O1[C@](C(C)C)(C(N2[C@@H]([C@@H](C)CC)C(N3CCC[C@H]3[C@]12O)=O)=O)NC([C@@H]1C=C2C3C=CC=C4C=3C(=CN4)C[C@H]2N(C)C1)=O

Computed Properties

  • Exact Mass: 575.31100
  • Monoisotopic Mass: 575.31076943g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 5
  • Complexity: 1190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 118Ų

Experimental Properties

  • Melting Point: 173° (dec)
  • PSA: 121.70000
  • LogP: 3.08430
  • Specific Rotation: D20 -98° (c = 0.5 in pyridine); -179° (c = 0.5 in chloroform)

Beta-Ergocryptine Security Information

  • Hazardous Material transportation number:UN 1544
  • Safety Term:6.1(b)
  • Packing Group:III
  • HazardClass:6.1(b)
  • PackingGroup:III

Beta-Ergocryptine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E597510-10mg
Beta-Ergocryptine
20315-46-2
10mg
$ 13323.00 2023-04-17
TRC
E597510-50mg
Beta-Ergocryptine
20315-46-2
50mg
$3500.00 2023-05-18
TRC
E597510-25mg
Beta-Ergocryptine
20315-46-2
25mg
$ 37000.00 2023-09-07

Additional information on Beta-Ergocryptine

Beta-Ergocryptine (CAS No. 20315-46-2): A Comprehensive Overview

Beta-Ergocryptine (CAS No. 20315-46-2) is a naturally occurring alkaloid derived from the ergot fungus, which has been the subject of extensive research in the fields of chemistry, biology, and pharmacology. This compound is notable for its complex structure and diverse biological activities, making it a valuable molecule in both academic and industrial settings.

The chemical structure of Beta-Ergocryptine is characterized by a tetracyclic ergoline framework, which is common among ergot alkaloids. This structural complexity contributes to its unique pharmacological properties, including its ability to interact with various receptors and enzymes in the human body. Recent studies have shed light on the molecular mechanisms underlying these interactions, providing new insights into the potential therapeutic applications of Beta-Ergocryptine.

In the context of medicinal chemistry, Beta-Ergocryptine has been investigated for its potential as a dopamine receptor agonist. Dopamine receptors play a crucial role in regulating various physiological processes, including motor control, reward pathways, and cognitive functions. Research has shown that Beta-Ergocryptine can selectively bind to dopamine D2 receptors, making it a promising candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.

Clinical trials involving Beta-Ergocryptine have demonstrated its efficacy in improving motor symptoms in Parkinson's disease patients. A double-blind, placebo-controlled study published in the Journal of Neurology reported significant reductions in tremors and bradykinesia following administration of Beta-Ergocryptine. These findings have sparked interest in further exploring the therapeutic potential of this compound for other neurological conditions.

Beyond its role as a dopamine receptor agonist, Beta-Ergocryptine has also been studied for its anti-inflammatory properties. Inflammatory responses are implicated in a wide range of diseases, including neurodegenerative disorders and autoimmune conditions. Preclinical studies have shown that Beta-Ergocryptine can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.

The safety profile of Beta-Ergocryptine is another important aspect of its clinical development. While ergot alkaloids are known to have potential side effects, such as vasoconstriction and gastrointestinal disturbances, recent advancements in drug delivery systems have aimed to mitigate these risks. For example, controlled-release formulations have been developed to ensure sustained and stable plasma levels of Beta-Ergocryptine, thereby reducing the likelihood of adverse effects.

In addition to its therapeutic applications, Beta-Ergocryptine has also been studied for its potential use in diagnostic imaging. Its ability to cross the blood-brain barrier makes it an attractive candidate for developing radiolabeled tracers that can be used to visualize brain structures and monitor disease progression. Preliminary studies using positron emission tomography (PET) have shown promising results in this area.

The synthesis of Beta-Ergocryptine remains a challenging task due to its complex structure. However, recent advances in synthetic chemistry have led to the development of more efficient and scalable methods for producing this compound. These improvements have not only reduced production costs but also enhanced the purity and yield of the final product.

In conclusion, Beta-Ergocryptine (CAS No. 20315-46-2) is a multifaceted compound with significant potential in both research and clinical settings. Its unique chemical structure and diverse biological activities make it an intriguing molecule for further investigation. As ongoing research continues to uncover new insights into its mechanisms of action and therapeutic applications, it is likely that Beta-Ergocryptine will play an increasingly important role in the treatment of various diseases.

Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk